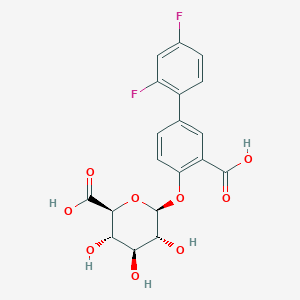

Diflunisal glucuronide ether

Beschreibung

Overview of Diflunisal (B1670566) Biotransformation Pathways

Glucuronidation is the principal metabolic pathway for diflunisal in both humans and rats. ijclinmedcasereports.comtandfonline.com This reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent addition of a glucuronic acid moiety to the diflunisal molecule. cymitquimica.comnih.gov This process accounts for the vast majority of the administered dose, with urinary excretion of two main glucuronide conjugates representing about 90% of the cleared drug. hres.cafda.gov Studies have shown that the human kidney, in addition to the liver, possesses significant UGT-activity towards diflunisal, underscoring the importance of this pathway. nih.gov The formation of glucuronide metabolites is a capacity-limited process, meaning that the elimination half-life of diflunisal can be prolonged as plasma concentrations decline. nih.gov

Table 1: In Vitro Formation Rates of Diflunisal Glucuronides in Human Tissues This table displays the maximum rate (Vmax) of formation for the two primary glucuronide metabolites of diflunisal in human liver and kidney microsomes.

| Tissue | Metabolite | Vmax (nmol/min/mg protein) |

| Liver | Diflunisal Acyl Glucuronide (DAG) | 1.58 ± 0.32 |

| Liver | Diflunisal Phenolic Glucuronide (DPG) | 0.40 ± 0.08 |

| Kidney | Diflunisal Acyl Glucuronide (DAG) | 0.97 ± 0.21 |

| Kidney | Diflunisal Phenolic Glucuronide (DPG) | 0.27 ± 0.07 |

| Data sourced from a study on the glucuronidation of diflunisal in microsomes prepared from human liver and kidney tissue. nih.gov |

Alongside glucuronidation, sulfation represents another key conjugation pathway in diflunisal metabolism. tandfonline.comnih.gov This route leads to the formation of diflunisal sulfate (B86663). nih.gov Research indicates that the significance of sulfation is dependent on the dosing regimen. After a single administration, sulfation is a minor metabolic route, accounting for less than 10% of the dose. nih.gov However, upon multiple-dose administration, it becomes a major pathway, with the sulfate conjugate comprising 21.3% to 44.3% of the excreted dose. nih.gov This suggests that sulfation is not capacity-limited at lower substrate concentrations in the same way as glucuronide conjugation. nih.gov

Classification and Nomenclature of Diflunisal Glucuronide Conjugates

Diflunisal has two functional groups available for glucuronidation: the carboxylic acid group and the phenolic hydroxyl group. This leads to the formation of two distinct types of glucuronide conjugates. tandfonline.comscispace.com

The two primary glucuronide metabolites of diflunisal are the phenolic glucuronide and the acyl glucuronide. ijclinmedcasereports.comtandfonline.com The diflunisal phenolic glucuronide, also known as the ether glucuronide, is formed when glucuronic acid is attached to the phenolic hydroxyl group of the salicylic (B10762653) acid structure. nih.gov In contrast, the diflunisal acyl glucuronide, or ester glucuronide, is formed by the conjugation of glucuronic acid to the carboxylic acid group. cymitquimica.comnih.gov

This structural difference has profound implications for the chemical stability of the metabolites. nih.gov The ether linkage of the phenolic glucuronide is stable under physiological conditions. nih.gov Conversely, the ester linkage of the acyl glucuronide is chemically reactive and unstable. tandfonline.comnih.gov The acyl glucuronide can undergo hydrolysis, which regenerates the parent diflunisal, and intramolecular acyl migration, which forms various positional isomers. tandfonline.comnih.gov

Table 2: Disposition of Administered Diflunisal Acyl Glucuronide in Rats This table shows the metabolic fate of diflunisal acyl glucuronide (DAG) after intravenous administration to rats, highlighting its instability and conversion into other metabolites.

| Recovered Compound | Percentage of Dose Recovered in Bile and Urine (over 6 hours) |

| Diflunisal Acyl Glucuronide (DAG) | 52% |

| Isomers of DAG (from acyl migration) | 8% |

| Diflunisal Phenolic Glucuronide (DPG) | 6% |

| Diflunisal Sulphate (DS) | 5% |

| Data sourced from a study on the systemic stabilities of diflunisal glucuronides in the rat. tandfonline.com |

The diflunisal glucuronide ether (phenolic glucuronide) is a major and stable end-product of diflunisal metabolism. tandfonline.comtandfonline.com Its stability contrasts sharply with the reactivity of the acyl glucuronide. nih.gov Following intravenous administration in rats, the phenolic glucuronide was found to be "quite stable," with its clearance depending directly on biliary and urinary excretion. tandfonline.comtandfonline.com This stability means it does not readily revert to the active parent drug. tandfonline.com

While some sources may broadly refer to glucuronides as inactive, the key distinction lies in their stability. oup.com The instability of the acyl glucuronide allows it to act as a systemic reservoir for the parent drug, a process known as systemic cycling. tandfonline.com The phenolic glucuronide, however, does not participate in such cycling due to its stable ether bond. tandfonline.com Therefore, the this compound is considered a primary, stable, and pharmacologically inactive metabolite, representing a definitive step in the detoxification and clearance of diflunisal. tandfonline.comscispace.com

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZXVQOCMCPTHC-KSPMYQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207143 | |

| Record name | Diflunisal glucuronide ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58446-29-0 | |

| Record name | Diflunisal glucuronide ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What analytical methods are recommended for quantifying diflunisal glucuronide ether and distinguishing it from other conjugates?

To quantify this compound and differentiate it from ester glucuronides or parent compounds, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. For example, reversed-phase HPLC with UV detection (e.g., 254 nm) can separate ether and ester glucuronides based on retention times, while MS/MS provides structural confirmation via fragmentation patterns . Specific protocols should include enzymatic hydrolysis controls (e.g., β-glucuronidase treatment) to validate glucuronide identity and exclude interference from non-conjugated metabolites .

Q. How does diflunisal’s metabolism to ether glucuronide impact its pharmacokinetic profile?

Diflunisal undergoes extensive hepatic glucuronidation, with the ether (phenolic) glucuronide accounting for ~90% of urinary metabolites in humans. This pathway is saturable at higher doses, leading to nonlinear pharmacokinetics. Methodologically, radiolabeled diflunisal (e.g., ¹⁴C) can trace the metabolic fate: after administration, urine samples are analyzed for glucuronide conjugates via liquid scintillation counting and chromatographic separation. This approach revealed that 65% of the drug undergoes enterohepatic recirculation, prolonging its half-life .

Advanced Research Questions

Q. How can isotopic labeling resolve controversies in hepatic glucose metabolism using this compound as a tracer?

this compound’s formation from hepatic UDP-glucose allows it to serve as a tracer for glucose-6-phosphate (G6P) pool dynamics. In one study, subjects received ¹⁴C-labeled glucose and diflunisal; urinary glucuronide was hydrolyzed, and its glucose moiety was degraded to quantify ¹⁴C distribution in carbon positions. This revealed that ≤65% of hepatic glycogen derives from the direct pathway (glucose → G6P → glycogen), with the remainder via indirect pathways (e.g., gluconeogenesis). Isotopic labeling paired with hepatic vein catheterization can validate assumptions about G6P pool homogeneity .

Q. What experimental designs mitigate challenges in studying diflunisal acyl glucuronide reactivity and protein adduct formation?

Acyl glucuronides (e.g., diflunisal’s ester conjugate) are chemically reactive and form covalent adducts with serum albumin, complicating stability assessments. To isolate ether glucuronide-specific effects:

- Use in vitro incubation of synthetic ether glucuronide with human serum albumin (HSA) under physiological conditions (pH 7.4, 37°C).

- Monitor adduct formation via LC-MS/MS, targeting signature peptide modifications (e.g., Lys⁴¹³ adduction).

- Compare results to acyl glucuronide incubations, which show time-dependent migration (1-O → 2-, 3-, 4-O isomers) and higher adduct formation .

Q. How do enterohepatic recirculation and renal impairment influence this compound’s pharmacokinetic modeling?

Enterohepatic recirculation (EHC) extends diflunisal’s half-life by reabsorbing cleaved glucuronides. To model this:

- Incorporate a secondary plasma peak (2–4 hours post-dose) and biliary excretion parameters.

- In renal impairment, adjust clearance rates for the ether glucuronide (which accumulates 3-fold in severe cases). Compartmental models should integrate glomerular filtration rate (GFR) and tubular secretion data, validated against plasma and urine LC-MS/MS measurements .

Data Contradictions and Resolution

- Saturable vs. Linear Glucuronidation: notes saturable ether glucuronidation at high doses, while attributes this to EHC. Resolution: Dose-ranging studies (10–500 mg) with frequent plasma sampling can clarify saturation thresholds .

- Hepatic G6P Pool Homogeneity: assumes homogeneity, but tissue-specific isotope dilution may occur. Resolution: Compare ¹⁴C randomization in hepatic vein blood vs. urinary glucuronide under glucagon stimulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.